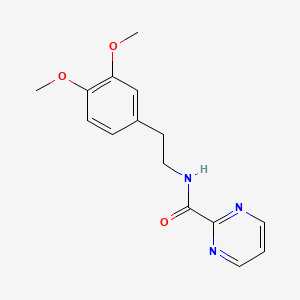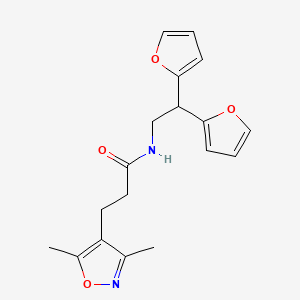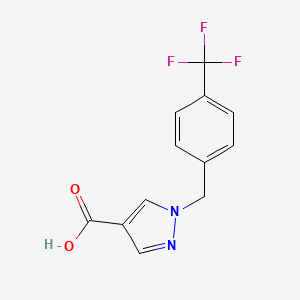
N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
作用机制
Target of Action
N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of these compounds are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with the production of inflammatory mediators. By inhibiting the expression and activities of these mediators, it disrupts the pathways leading to inflammation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can effectively reduce inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemistry: The compound is used in biochemical assays to study its effects on cellular processes and metabolic pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
相似化合物的比较
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in Alzheimer’s disease treatment.
Pyrimidine sulfonamide derivatives: Studied for their anticancer activity and potential as new anticancer drugs.
Uniqueness: N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenethyl group, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives .
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-5-4-11(10-13(12)21-2)6-9-18-15(19)14-16-7-3-8-17-14/h3-5,7-8,10H,6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNITUHCXKNFBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2844140.png)


![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)

![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)

![5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2844158.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2844161.png)
![4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2844162.png)
